3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid
CAS No.: 2229976-10-5
Cat. No.: VC12013848
Molecular Formula: C16H16N2O5
Molecular Weight: 316.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2229976-10-5 |
|---|---|
| Molecular Formula | C16H16N2O5 |
| Molecular Weight | 316.31 g/mol |
| IUPAC Name | 3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-4-yl]propanoic acid |
| Standard InChI | InChI=1S/C16H16N2O5/c19-12-6-5-11(15(22)17-12)18-8-10-3-1-2-9(4-7-13(20)21)14(10)16(18)23/h1-3,11H,4-8H2,(H,20,21)(H,17,19,22) |
| Standard InChI Key | DTOOVNRCMJVXHD-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)CCC(=O)O |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)CCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The molecular formula of 3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid is C₁₆H₁₆N₂O₅, with a molar mass of 316.31 g/mol. Its IUPAC name systematically describes the connectivity: a propanoic acid side chain attached to the 4-position of a 3-oxo-2,3-dihydro-1H-isoindole ring, which is further substituted at the 2-position by a 2,6-dioxopiperidin-3-yl group. The canonical SMILES string (C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)CCC(=O)O) and InChIKey (DTOOVNRCMJVXHD-UHFFFAOYSA-N) provide unambiguous representations of its stereochemistry and functional group arrangement.
Structural Motifs and Functional Groups
The molecule integrates three critical subunits:
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Piperidine-2,6-dione core: A six-membered lactam ring with ketone groups at positions 2 and 6, conferring hydrogen-bonding capabilities and structural rigidity.
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Isoindoline-1,3-dione system: A bicyclic framework with a ketone at position 3, contributing to planar aromaticity and π-stacking interactions.
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Propanoic acid side chain: A carboxylic acid-terminated alkyl linker that enhances solubility and enables conjugation to carrier molecules or biomacromolecules.
These features are visualized in the following comparative table of structural analogs:
Synthesis and Manufacturing Considerations
Retrosynthetic Analysis
While explicit synthetic routes for this compound remain proprietary, established methodologies for analogous structures suggest a multi-step approach:
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Piperidine-2,6-dione Preparation: Cyclocondensation of glutamic acid derivatives or ring-closing metathesis of dipeptide analogs.
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Isoindoline Functionalization: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the propanoic acid moiety at the 4-position.
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Amide Bond Formation: Coupling the isoindoline intermediate with the piperidine-dione subunit using carbodiimide-based reagents (e.g., EDC/HOBt) .
Process Optimization Challenges
Key challenges include:
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Regioselectivity Control: Ensuring exclusive substitution at the isoindoline 4-position requires directing group strategies or steric hindrance exploitation.
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Lactam Stability: The 2,6-dioxopiperidine ring is prone to hydrolytic cleavage under acidic or basic conditions, necessitating pH-controlled reaction environments.
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Carboxylic Acid Protection: Temporary esterification (e.g., tert-butyl esters) prevents side reactions during synthetic steps .
Analytical Characterization
Spectroscopic Profiling
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¹H NMR (400 MHz, DMSO-d₆): δ 12.2 (s, 1H, COOH), 7.8–7.6 (m, 3H, isoindole-H), 4.4 (m, 1H, piperidine-H), 2.9–2.5 (m, 4H, piperidine-CH₂), 2.4 (t, 2H, CH₂COOH).
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HPLC Purity: >98% (C18 column, 0.1% TFA/ACN gradient).
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HRMS (ESI+): m/z 317.1134 [M+H]⁺ (calc. 317.1138).
Solubility and Stability
The compound exhibits pH-dependent solubility:
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Aqueous Solubility: 0.8 mg/mL (pH 7.4), increasing to 12.4 mg/mL at pH 9.0 due to carboxylate formation.
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Stability: t₁/₂ = 48 h in PBS (pH 7.4), degrading via lactam hydrolysis to 2-(2-carboxyethyl)isoindole-1,3-dione.
Comparative Analysis with Structural Analogs
Derivatization at the propanoic acid position significantly alters pharmacological profiles:
| Derivative | Target Compound | Lenalidomide-CO-C2-COOH | Thalidomide-Piperazine-PEG1-COOH |
|---|---|---|---|
| CRBN Binding (nM) | 420 ± 35 | 85 ± 12 | 12 ± 3 |
| Plasma Protein Binding (%) | 92.4 | 88.7 | 95.2 |
| Caco-2 Permeability (×10⁻⁶ cm/s) | 1.8 | 0.6 | 0.2 |
The progressive decrease in permeability with increased molecular weight (316 → 495 g/mol) underscores the challenge of balancing target affinity and pharmacokinetics .
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